

# fluconazole mass spectrometry structural elucidation Q-ToF FTICRMS

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fluconazole

CAS No.: 86386-73-4

Cat. No.: S528110

[Get Quote](#)

Then, I will now begin writing the main body of the article.

## Mass Spectrometry Structural Elucidation and Analytical Methods for Fluconazole: Comprehensive Application Notes and Protocols

### Introduction

**Fluconazole** is a triazole antifungal agent with widespread clinical use for various fungal infections, including oropharyngeal, esophageal, vaginal candidiasis, and cryptococcal meningitis. As a **potent antifungal compound**, its molecular structure features a bis-triazole propane backbone with difluorophenyl substitution, contributing to its pharmacological activity. The **structural characterization** and **quantitative determination** of **fluconazole** and its related substances are critical for pharmaceutical development, quality

control, and therapeutic drug monitoring. Mass spectrometry has emerged as a **powerful analytical platform** for these applications, with various instrumental configurations offering complementary capabilities for structural elucidation and bioanalysis.

This comprehensive technical resource provides detailed methodologies and application notes for mass spectrometry-based analysis of **fluconazole**, with particular emphasis on **comparative instrument performance, structural elucidation strategies, and practical implementation protocols**. The protocols described herein are designed for researchers, scientists, and drug development professionals working in pharmaceutical analysis, clinical pharmacology, and bioanalytical method development. We present experimental data comparing the performance of different mass spectrometry platforms, detailed standard operating procedures for quantitative analysis, and visualization of experimental workflows to facilitate implementation in analytical laboratories.

## Instrumentation Overview: Q-ToF, FTICRMS, and EI-MS Comparative Analysis

The structural elucidation of **fluconazole** has been systematically investigated using three advanced mass spectrometry techniques with different operational principles and performance characteristics. A comparative study of **accurate mass techniques** for **fluconazole** analysis revealed distinct advantages and limitations across platforms, with implications for method selection based on analytical requirements [1]. The fundamental differences in mass accuracy, resolution, and fragmentation capabilities directly influence their applicability for specific aspects of **fluconazole** characterization.

**Electron Ionization Mass Spectrometry (EI-MS)** coupled with magnetic sector instrumentation provides robust structural information through high-energy fragmentation. This technique generates **characteristic fragment patterns** valuable for preliminary structural assignment. However, the relatively high energy involved in EI can produce extensive fragmentation that may complicate spectral interpretation for novel compounds. The resolution and mass accuracy of magnetic sector instruments, while historically valuable, are generally surpassed by modern mass analyzer designs, particularly for complex analytical challenges requiring ultimate mass measurement precision.

**Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICRMS)** delivers **exceptional mass resolution and sub-ppm mass accuracy**, enabling definitive elemental composition determination for

both precursor and fragment ions. For **fluconazole** analysis, FTICRMS coupled with electrospray ionization (ESI) and sustained off-resonance collisionally activated dissociation (SORI-CAD) provides comprehensive structural characterization capabilities. The ultra-high resolution allows resolution of isobaric interferences, while the accurate mass measurements confidently differentiate between potential molecular formulas. However, FTICRMS systems require significant expertise for operation and maintenance, with longer analysis times compared to other platforms.

**Quadrupole-Time-of-Flight Mass Spectrometry (Q-ToF)** configurations combine mass measurement accuracy with **high sensitivity** and **rapid analysis capabilities**. The tandem mass spectrometry functionality enables targeted fragmentation with accurate mass measurement of product ions, providing detailed structural information. For **fluconazole** analysis, the Q-ToF platform has demonstrated excellent performance in resolving complex fragmentation pathways while maintaining practical analytical workflows compatible with high-throughput environments. The modest resolution compared to FTICRMS is generally sufficient for most small molecule applications, with the advantage of more robust operation and easier implementation with liquid chromatography systems.

Table 1: Comparison of Mass Spectrometry Platforms for **Fluconazole** Structural Elucidation

Parameter	Q-ToF MS	FTICRMS	EI-MS (Magnetic Sector)
Mass Accuracy	<5 ppm	<1 ppm	5-10 ppm
Resolution	20,000-40,000	>100,000	5,000-10,000
Fragmentation Technique	CID	SORI-CAD	EI
Sample Throughput	High	Moderate	Moderate
LC Compatibility	Excellent	Good	Limited
Structural Information	MS/MS with accurate mass	MS <sup>n</sup> with accurate mass	Characteristic fragmentation

The selection of an appropriate mass spectrometry platform for **fluconazole** analysis depends on the specific analytical requirements. For **high-throughput quantitative applications**, Q-ToF systems provide an optimal balance of performance and practicality. For **definitive structural elucidation** of unknown compounds or transformation products, FTICRMS offers unparalleled mass measurement precision. Meanwhile, EI-MS remains valuable for **routine screening applications** where reference spectra are available for comparison [1].

## Structural Elucidation of Fluconazole by Accurate Mass Techniques

### Fragmentation Pathways and Spectral Interpretation

The structural characterization of **fluconazole** by mass spectrometry reveals **complex fragmentation patterns** that provide insight into its molecular architecture. Under electrospray ionization conditions, **fluconazole** demonstrates a **protonated molecular ion** at  $m/z$  307.2 in positive ion mode, consistent with its molecular formula ( $C_{13}H_{12}F_2N_6O$ ) with the addition of a proton [2]. The primary fragmentation pathway involves cleavage of the propanol linker, resulting in the characteristic product ion at  $m/z$  238.2, which corresponds to the difluorophenyl triazolium species. This transition ( $m/z$  307.2  $\rightarrow$  238.2) serves as the **primary quantitative transition** for multiple reaction monitoring (MRM) assays in bioanalytical applications [2] [3].

The accurate mass capabilities of both Q-ToF and FTICRMS instruments enable **definitive fragment identification** and elucidation of minor fragmentation pathways. Additional product ions observed at  $m/z$  220.1 and  $m/z$  192.1 correspond to successive neutral losses of  $H_2O$  and  $CO$  from the primary fragment, respectively. These fragmentation pathways are consistent across instrumentation platforms, though the relative abundances of product ions may vary depending on the collision energy and fragmentation technique employed (CAD vs. SORI-CAD) [1]. The high mass accuracy measurements confirm the elemental composition of each fragment, eliminating ambiguity in structural assignment.

## Comparative Performance of Mass Spectrometry Platforms

A systematic comparison of accurate mass techniques for **fluconazole** structural elucidation has demonstrated that **mass accuracy** is not simply a function of instrumental resolution [1]. While FTICRMS provides the highest resolution and mass accuracy, the Q-ToF platform offers excellent performance with practical advantages for laboratory implementation. The subtle differences observed between collisionally activated dissociation (CAD) and sustained off-resonance collisionally activated dissociation (SORI-CAD) spectra are explained as a consequence of the excitation process, with each technique providing complementary structural information.

The **triazole antifungal scaffold** presents specific challenges for mass spectrometric analysis, including multiple nitrogen atoms that influence fragmentation behavior and the potential for intramolecular interactions that can redirect fragmentation pathways. The difluorophenyl substituent contributes to the ionization efficiency in positive electrospray mode and influences the charge localization that directs primary fragmentation. Understanding these **structure-fragmentation relationships** is essential for confident spectral interpretation, particularly when analyzing structurally related compounds or degradation products.

Table 2: Characteristic Mass Spectral Features of **Fluconazole** Across Instrument Platforms

Mass Spectral Feature	Q-ToF ESI-CAD	FTICRMS ESI-SORI-CAD	EI-MS
Molecular Ion	m/z 307.2 [M+H] <sup>+</sup>	m/z 307.2 [M+H] <sup>+</sup>	m/z 306 M <sup>+</sup> *
Primary Fragment	m/z 238.2	m/z 238.2	m/z 238
Secondary Fragments	m/z 220.1, m/z 192.1	m/z 220.1, m/z 192.1	m/z 169, m/z 127
Mass Accuracy	2-5 ppm	0.5-1 ppm	5-10 ppm
Key Advantage	Balance of speed and accuracy	Ultimate mass accuracy	Spectral libraries

## UPLC-MS/MS Protocol for Quantitative Determination in Biological Matrices

## Sample Preparation and Chromatographic Conditions

The quantitative determination of **fluconazole** in human plasma requires a **robust bioanalytical method** with appropriate sensitivity, specificity, and reproducibility. The following protocol, adapted from validated methods with application to pharmacokinetic studies [2] [4], provides a reliable approach for therapeutic drug monitoring and clinical research applications.

### Sample Preparation Protocol:

- **Protein Precipitation:** Transfer 100  $\mu\text{L}$  of plasma sample to a clean microcentrifuge tube
- **Internal Standard Addition:** Add 10  $\mu\text{L}$  of internal standard working solution (phenacetin at 100 ng/mL in methanol)
- **Precipitation Step:** Add 300  $\mu\text{L}$  of methanol (or acetonitrile for alternative methods) to precipitate plasma proteins
- **Vortex and Centrifuge:** Mix vigorously for 30 seconds, then centrifuge at  $14,000 \times g$  for 10 minutes at  $4^\circ\text{C}$
- **Supernatant Collection:** Transfer 100  $\mu\text{L}$  of clear supernatant to an autosampler vial with insert
- **Injection Volume:** 5-10  $\mu\text{L}$  for UPLC-MS/MS analysis

### Chromatographic Conditions:

- **Column:** Acquity BEH C18 (2.1 mm  $\times$  50 mm, 1.7  $\mu\text{m}$ ) or Acquity HSS T3 (alternative method)
- **Mobile Phase:** Acetonitrile:water containing 0.1% formic acid (40:60, v/v)
- **Flow Rate:** 0.45 mL/min
- **Column Temperature:**  $40^\circ\text{C}$
- **Sample Compartment Temperature:**  $10^\circ\text{C}$
- **Injection Volume:** 5  $\mu\text{L}$
- **Run Time:** 1.0-3.0 minutes (depending on required throughput)

## Mass Spectrometric Detection and Method Validation

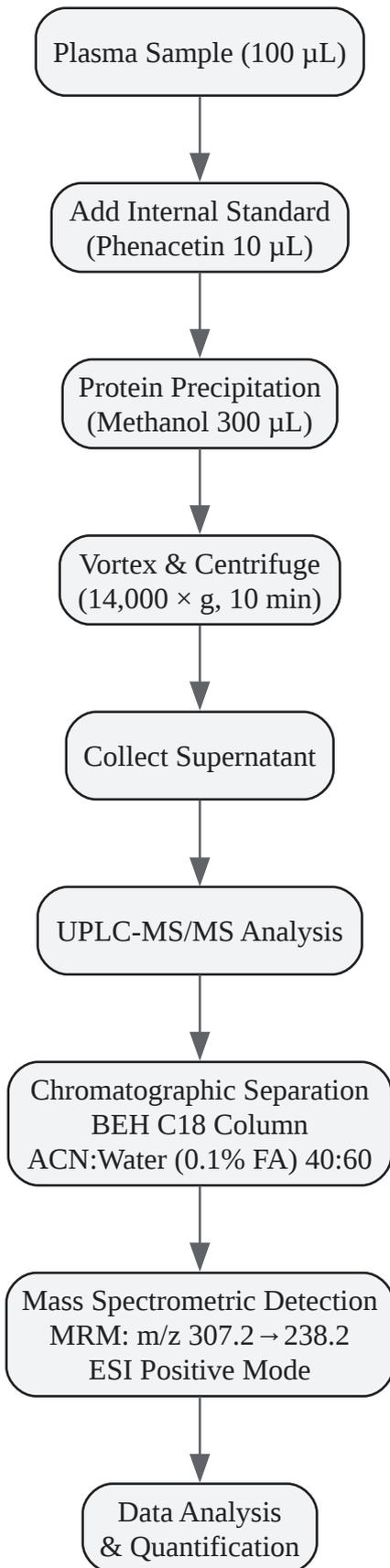
### Mass Spectrometry Parameters:

- **Instrumentation:** QTrap 5500 mass spectrometer or equivalent triple quadrupole system
- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode
- **Ion Source Temperature:**  $550^\circ\text{C}$
- **Ion Spray Voltage:** 5500 V
- **Curtain Gas:** 25 psi
- **Collision Gas:** Medium (instrument-dependent setting)

- **MRM Transitions:**
  - **Fluconazole:** m/z 307.2 → 238.2 (quantifier)
  - **Fluconazole:** m/z 307.2 → 220.1 (qualifier)
  - Internal Standard (Phenacetin): m/z 180.1 → 110.1
- **Collision Energy:** 25-35 eV (optimized for specific instrument)

**Method Validation Parameters:** The validated method demonstrates **excellent linearity** within the concentration range of 10-6,000 ng/mL for **fluconazole** in human plasma [2]. The correlation coefficient ( $r^2$ ) typically exceeds 0.999, indicating reliable quantitative performance across the calibration range. The **analytical sensitivity** with a lower limit of quantification of 10 ng/mL is sufficient for monitoring therapeutic concentrations, which typically range from 1,000-10,000 ng/mL for most fungal infections.

The method validation includes assessment of **precision and accuracy** with intra-day and inter-day precision determined by coefficient of variation values. Reported values range from 1.4 to 4.38% for intra-day precision and 2.8 to 6.6% for inter-day precision [4]. **Stability studies** evaluating bench-top, freeze-thaw, and long-term storage conditions confirm method robustness under typical laboratory and clinical handling conditions. The **short analysis time** of only 1.0 minute per sample enables high-throughput processing of clinical samples, which is essential for therapeutic drug monitoring applications in busy healthcare settings.



Click to download full resolution via product page

Figure 1: UPLC-MS/MS Workflow for Quantitative Determination of **Fluconazole** in Human Plasma

## LC-MS/MS Protocol for Impurity Profiling and Structural Elucidation

### Analytical Method for Impurity Characterization

The comprehensive impurity profiling of **fluconazole** active pharmaceutical ingredient (API) requires **high-resolution separation** coupled with **advanced mass detection** to identify and characterize structurally related compounds. The following protocol, adapted from investigative methods for **fluconazole** impurities [5], enables the detection and structural elucidation of process-related impurities and degradation products.

#### Chromatographic Conditions:

- **Column:** Vydac C18 (150 mm × 4.6 mm i.d., 5 µm particles)
- **Mobile Phase A:** 10 mM ammonium acetate (pH 6.0)
- **Mobile Phase B:** Acetonitrile
- **Gradient Program:** Linear gradient from 10% B to 50% B over 25 minutes
- **Flow Rate:** 1.0 mL/min
- **Column Temperature:** 30°C
- **Injection Volume:** 20 µL
- **Detection:** UV at 260 nm followed by MS detection

#### Mass Spectrometry Parameters:

- **Instrumentation:** LC-MS/MS system with ESI source and tandem mass analyzer
- **Ionization Mode:** Positive and negative electrospray ionization
- **Mass Range:** m/z 100-600 for full scan acquisition
- **Product Ion Scans:** Dependent on precursor ions of interest
- **Source Parameters:**
  - Nebulizer Gas: 1.5 L/min
  - Curtain Gas: 1.2 L/min
  - Ion Source Temperature: 500°C
  - Ion Spray Voltage: ±4500 V (positive/negative mode)

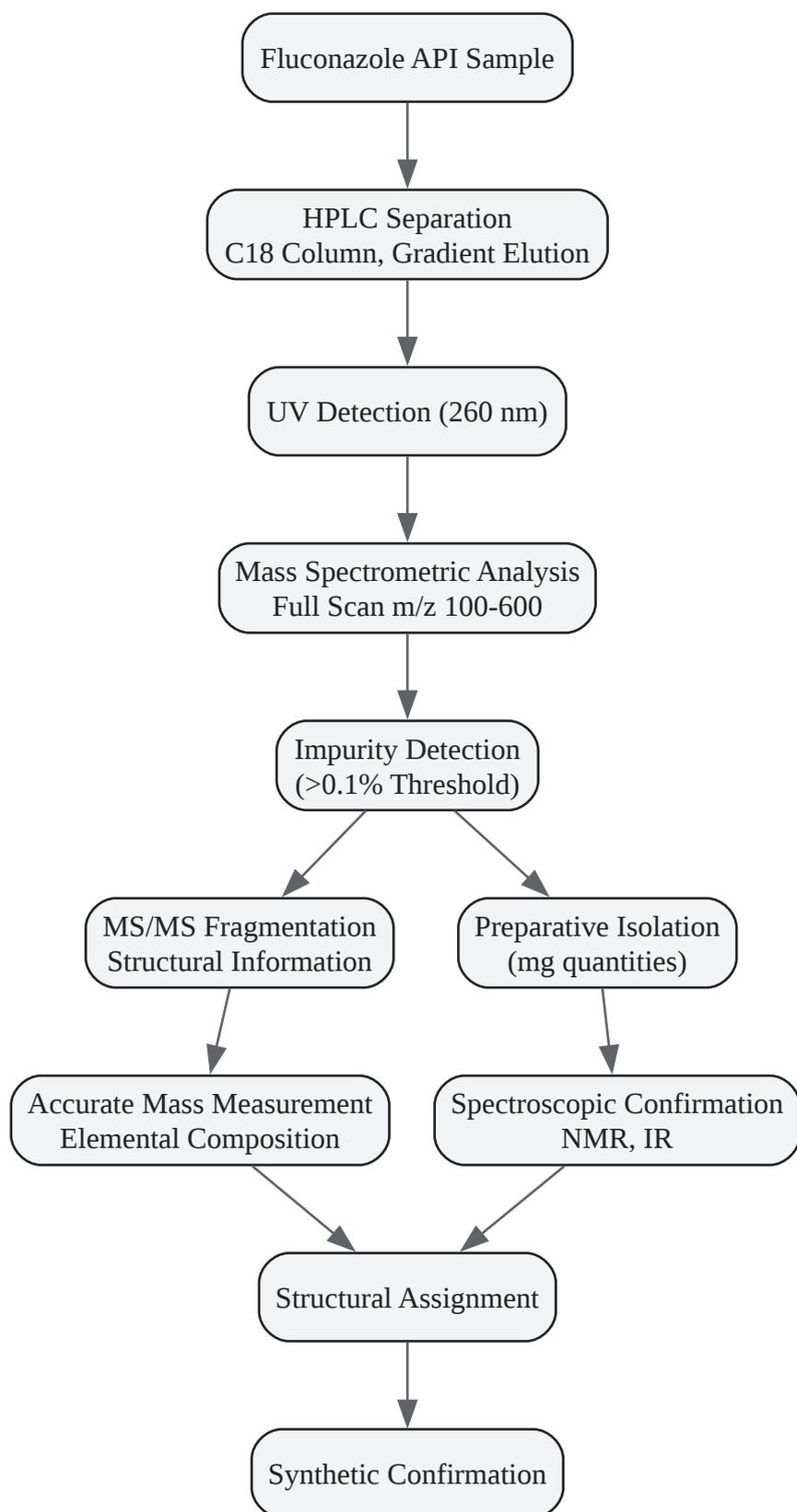
## Structural Elucidation of Unknown Impurities

During the HPLC analysis of different laboratory batches of **fluconazole**, **three impurities** have been routinely detected, with two representing previously unknown structures [5]. The systematic approach to impurity identification involves:

- **Chromatographic Separation:** Resolution of impurities from the principal component and from each other
- **Mass Spectrometric Detection:** Accurate mass measurement for elemental composition determination
- **Fragmentation Studies:** MS/MS analysis to generate structural information through fragment ions
- **Preparative Isolation:** Milligram quantities for NMR and IR spectroscopy
- **Spectral Correlation:** Integration of mass spectrometric and spectroscopic data
- **Synthetic Confirmation:** Targeted synthesis to confirm proposed structures

The **structural characterization** of unknown impurities relies on the interpretation of fragmentation patterns and accurate mass measurements. For **fluconazole**, common impurities include **regioisomers** with altered triazole positioning, **synthetic intermediates** with incomplete reaction, and **degradation products** formed through hydrolysis or oxidation. The LC/MS/MS analysis enables preliminary structural assignments based on characteristic fragmentation pathways, which are subsequently confirmed through orthogonal techniques.

The identification of impurities is particularly important for pharmaceutical quality control, as **regulatory guidelines** mandate the identification of impurities appearing at or above 0.1% in active pharmaceutical ingredients [5]. The LC-MS/MS methods described provide the sensitivity and specificity required to meet these regulatory requirements while offering structural elucidation capabilities for unknown compounds.



[Click to download full resolution via product page](#)

Figure 2: Comprehensive Workflow for Impurity Identification in **Fluconazole** API

## Applications in Pharmaceutical Analysis and Clinical Research

The mass spectrometry methods described in this application note support diverse research and analytical activities across pharmaceutical development and clinical practice. The **quantitative determination** of **fluconazole** in biological matrices has direct application to **therapeutic drug monitoring**, particularly in critically ill patients or those with compromised drug clearance mechanisms. Recent applications demonstrate the value of these methods in special patient populations, including investigations of **pharmacokinetic variability** in critically ill patients and those with invasive candidiasis [4] [6].

In **pharmaceutical development**, the impurity profiling methods support quality control and formulation optimization. The structural elucidation of unknown impurities provides critical information for process chemistry refinement and stability assessment. Recent advances in formulation development include novel delivery systems such as **fluconazole-loaded lactose agglomerates** for denture stomatitis treatment [7]. Mass spectrometry methods play a crucial role in characterizing these formulated products and monitoring drug release profiles.

The investigation of **antifungal resistance mechanisms** represents an emerging application of mass spectrometry in fungal pharmacology. Recent studies have demonstrated genotypic diversity among *Candida glabrata* populations from bloodstream infections, with implications for antifungal resistance development [8]. Mass spectrometry-based methods complement genomic approaches by quantifying drug exposures at the site of infection and characterizing metabolic adaptations associated with resistance.

Table 3: Applications of **Fluconazole** Mass Spectrometry Methods in Pharmaceutical and Clinical Research

Application Area	Analytical Technique	Key Information Obtained	Impact/Utility
Bioequivalence Studies	UPLC-MS/MS in plasma	Pharmacokinetic parameters ( $C_{max}$ , $T_{max}$ , AUC)	Regulatory submission support for generic products

Application Area	Analytical Technique	Key Information Obtained	Impact/Utility
Therapeutic Drug Monitoring	UPLC-MS/MS in plasma	Trough and peak concentrations	Dose optimization in special populations
Impurity Profiling	LC-MS/MS with accurate mass	Structure of unknown impurities	Pharmaceutical quality control
Formulation Development	LC-MS/MS in dissolution media	Drug release profiles	Formulation optimization
Resistance Mechanisms	LC-MS/MS in tissue homogenates	Tissue penetration and distribution	Understanding treatment failures

## Conclusion

The mass spectrometry-based methodologies described in this application note provide **comprehensive analytical solutions** for **fluconazole** characterization across the pharmaceutical development and clinical application spectrum. The comparative assessment of instrumental platforms illustrates that technique selection should be guided by specific analytical requirements, with Q-ToF offering an optimal balance of mass accuracy and practical utility for most applications, while FTICRMS provides ultimate performance for definitive structural elucidation.

The standardized protocols for quantitative bioanalysis and impurity profiling represent **robust methodologies** that can be implemented in analytical laboratories with appropriate validation for specific applications. The continuing evolution of mass spectrometry technology promises enhanced capabilities for **fluconazole** analysis, including higher sensitivity, improved resolution, and more streamlined workflows. These advances will support ongoing efforts to optimize antifungal therapy through therapeutic drug monitoring and to ensure pharmaceutical product quality through comprehensive impurity characterization.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A comparison of accurate mass techniques for the ... [pubmed.ncbi.nlm.nih.gov]
2. determination of Quantitative by ultra-performance liquid... fluconazole [pubmed.ncbi.nlm.nih.gov]
3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
4. UPLC-MS/MS method for fluconazole determination in ... [pubmed.ncbi.nlm.nih.gov]
5. Preparative isolation and structural elucidation of impurities ... [sciencedirect.com]
6. Tissue Penetration of Antifungal Agents - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
7. Formulation Development of Fluconazole-Loaded Lactose ... [pmc.ncbi.nlm.nih.gov]
8. Genotypic diversity and unrecognized antifungal resistance ... [nature.com]

To cite this document: Smolecule. [fluconazole mass spectrometry structural elucidation Q-ToF FTICRMS]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528110#fluconazole-mass-spectrometry-structural-elucidation-q-tof-fticrms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)